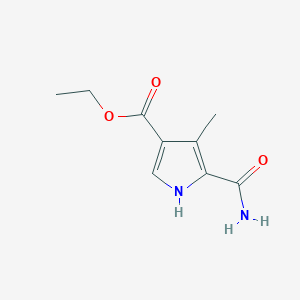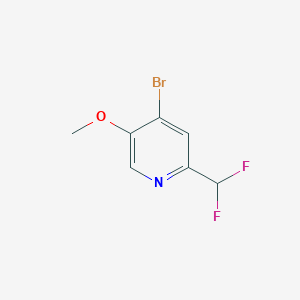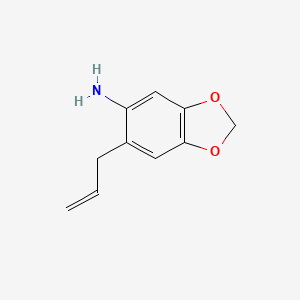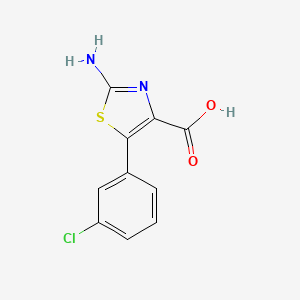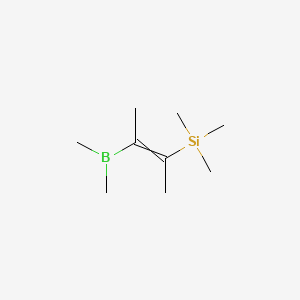
2,4,6-Triphenyl-2H-thiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenyl-2H-thiopyran is a sulfur-containing organic compound with the molecular formula C23H18S. It is characterized by a thiopyran ring system substituted with three phenyl groups at positions 2, 4, and 6
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-2H-thiopyran typically involves the reaction of thiophene derivatives with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2,4,6-Triphenyl-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl groups and the thiopyran ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of thiophene derivatives with reduced oxidation states.
Substitution: Substitution reactions can produce a variety of substituted thiopyran derivatives, depending on the nucleophile used.
科学的研究の応用
2,4,6-Triphenyl-2H-thiopyran has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Its applications extend to materials science, where it is used in the development of advanced materials with specific properties.
作用機序
The mechanism by which 2,4,6-triphenyl-2H-thiopyran exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific reactions it undergoes.
類似化合物との比較
2,4,6-Triphenyl-2H-thiopyran is compared with other similar compounds to highlight its uniqueness:
2,4,6-Triphenylthiophene: Similar in structure but lacks the thiopyran ring, leading to different chemical properties and reactivity.
This compound-3-one:
This compound-3-ol: Features a hydroxyl group at the 3-position, altering its chemical behavior and biological activity.
These compounds share the triphenyl substitution pattern but differ in their core structures, leading to variations in their properties and uses.
Would you like to know more about any specific aspect of this compound?
特性
CAS番号 |
55434-48-5 |
|---|---|
分子式 |
C23H18S |
分子量 |
326.5 g/mol |
IUPAC名 |
2,4,6-triphenyl-2H-thiopyran |
InChI |
InChI=1S/C23H18S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,22H |
InChIキー |
PHFBUQLYIAXNEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


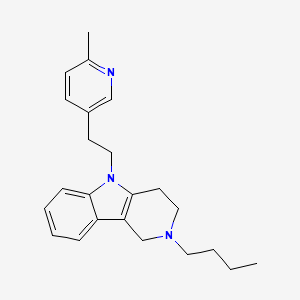
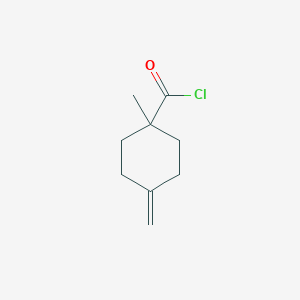
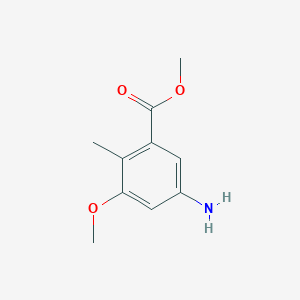
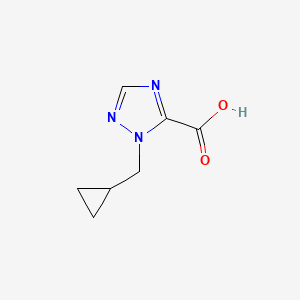
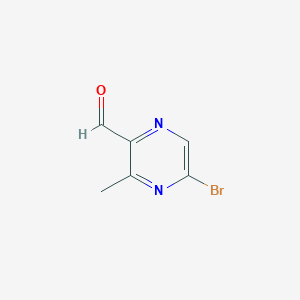
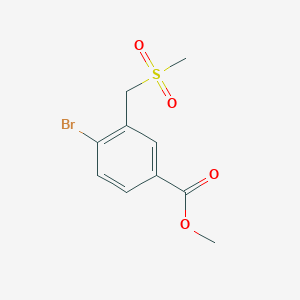
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
